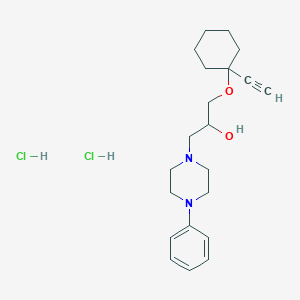
1-((1-Ethynylcyclohexyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Ethynylcyclohexyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H32Cl2N2O2 and its molecular weight is 415.4. The purity is usually 95%.
BenchChem offers high-quality 1-((1-Ethynylcyclohexyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-Ethynylcyclohexyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Derivatives : A study conducted by Hon (2013) focused on synthesizing derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, exhibiting α1 receptor antagonistic activity. This research provides insight into the methods for synthesizing related compounds with potential pharmacological applications (Hon, 2013).
Conformational Analysis : Research by Xu et al. (2016) performed conformational analysis on similar compounds. The study used time-dependent density functional theory calculations and X-ray crystallography to understand the binding mechanism of these compounds with α1A-adrenoceptor (Xu et al., 2016).
Biological Activities
Anticonvulsant Activity : Kamiński et al. (2015) synthesized a library of compounds similar to the queried chemical. These compounds demonstrated broad-spectrum anticonvulsant activity in preclinical models, highlighting their potential in treating epileptic disorders (Kamiński et al., 2015).
Antituberculosis Activity : A study by Foks et al. (2004) revealed that derivatives of 4-phenylpiperazin-1-ylmethyl had tuberculostatic activity, indicating potential applications in treating tuberculosis (Foks et al., 2004).
Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) synthesized pyrrolidin-2-one and pyrrolidine derivatives, finding some compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibited strong antiarrhythmic and antihypertensive activities (Malawska et al., 2002).
Src Kinase Inhibitory and Anticancer Activities : Sharma et al. (2010) reported that certain 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized from epichlorohydrine showed inhibitory activity against Src kinase and demonstrated anticancer activity on human breast carcinoma cells (Sharma et al., 2010).
Antibacterial Agents : Uno et al. (1989) synthesized 1-hydroxypiperazine dihydrochloride and applied it to create new pyridone carboxylic acid antibacterial agents, showing potent antibacterial activity (Uno et al., 1989).
Stability Under Stressful Conditions : Research by Gendugov et al. (2021) studied the stability of a similar pharmaceutical substance under various stress conditions, which is crucial for the development and storage of pharmaceutical products (Gendugov et al., 2021).
Propiedades
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2.2ClH/c1-2-21(11-7-4-8-12-21)25-18-20(24)17-22-13-15-23(16-14-22)19-9-5-3-6-10-19;;/h1,3,5-6,9-10,20,24H,4,7-8,11-18H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRGGFPCAMSDHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Ethynylcyclohexyl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-Ethylphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one;propan-2-ol](/img/structure/B2374837.png)
![1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid](/img/structure/B2374838.png)

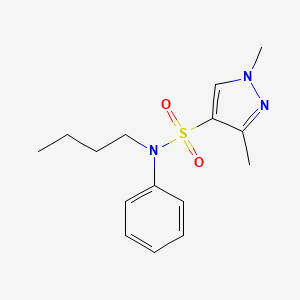

![2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2374848.png)
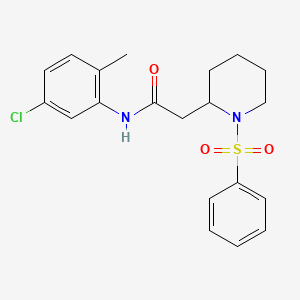
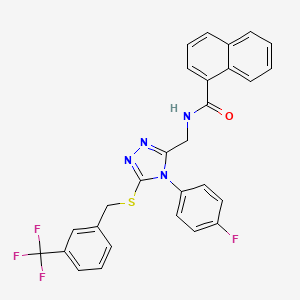
![Methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)

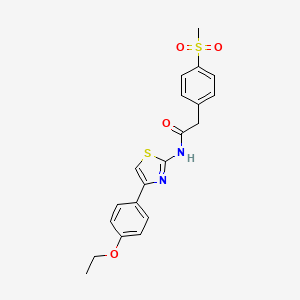
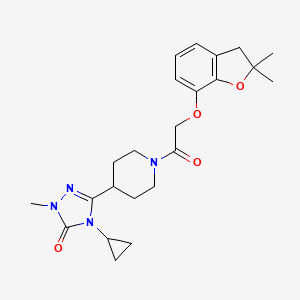
![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)
![[(Z)-[(4-chlorophenyl)-[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2374860.png)